2-Pentanone, 4-chloro-1-(3-thienyl)-

Catalog No.
S13002293
CAS No.
654643-47-7
M.F
C9H11ClOS
M. Wt
202.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentanone, 4-chloro-1-(3-thienyl)-

CAS Number

654643-47-7

Product Name

2-Pentanone, 4-chloro-1-(3-thienyl)-

IUPAC Name

4-chloro-1-thiophen-3-ylpentan-2-one

Molecular Formula

C9H11ClOS

Molecular Weight

202.70 g/mol

InChI

InChI=1S/C9H11ClOS/c1-7(10)4-9(11)5-8-2-3-12-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

YRWWFEFHUMUCEV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)CC1=CSC=C1)Cl

2-Pentanone, 4-chloro-1-(3-thienyl)- is an organic compound characterized by its unique structure that includes a pentanone backbone, a chlorine substituent, and a thienyl group. Its molecular formula is C8H9ClOSC_8H_{9}ClOS, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms. The thienyl group (derived from thiophene) contributes to the compound's aromatic properties, which can influence its chemical behavior and biological activity.

The reactivity of 2-pentanone, 4-chloro-1-(3-thienyl)- can be attributed to its functional groups. The ketone functional group allows for various reactions:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions, which can yield different chlorinated or non-chlorinated products.
  • Reduction Reactions: The ketone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-pentanone, 4-chloro-1-(3-thienyl)- is an area of interest due to its potential applications in medicinal chemistry. Compounds containing thienyl groups are often explored for their antimicrobial and antifungal properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, although further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Several synthesis methods have been developed for 2-pentanone, 4-chloro-1-(3-thienyl)-:

  • Chlorination of Pentanone: This method involves the chlorination of 2-pentanone using chlorine gas or a chlorinating agent in the presence of a solvent such as dichloromethane. This reaction typically requires UV light or heat to initiate.
  • Thienyl Substitution: A more complex route may involve the introduction of the thienyl group through nucleophilic substitution on a chlorinated precursor. For example, reacting a thienyl lithium reagent with a suitable electrophile could yield the desired compound.
  • Multi-step Synthesis: Combining various synthetic strategies such as Grignard reactions followed by oxidation can also lead to the formation of this compound.

2-Pentanone, 4-chloro-1-(3-thienyl)- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating infections or cancer.
  • Agricultural Chemicals: Its properties might be exploited in developing new agrochemicals, particularly those targeting pests or diseases.
  • Chemical Intermediates: It can be utilized as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-pentanone, 4-chloro-1-(3-thienyl)- focus on its reactivity with biological targets. These studies typically assess how the compound interacts with enzymes or receptors within biological systems. For instance:

  • Enzyme Inhibition: Investigating whether this compound inhibits specific enzymes involved in metabolic pathways could provide insights into its potential therapeutic uses.
  • Binding Affinity Studies: Evaluating how well this compound binds to target proteins can help determine its efficacy and mechanism of action.

Several compounds share structural similarities with 2-pentanone, 4-chloro-1-(3-thienyl)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Chloro-3-pentanoneChlorine at the first carbon; no thienyl groupSimpler structure; primarily used as an intermediate
4-Chloro-2-pentanoneChlorine at the fourth carbon; no thienyl groupDifferent reactivity pattern due to chlorine position
ThienylacetoneContains thienyl and ketone but lacks chlorineFocused on aromatic properties without halogen
3-Thienyl-2-butanoneSimilar backbone but shorter carbon chainPotentially different biological activity due to chain length

The unique combination of the pentanone structure with both chlorine and a thienyl group makes 2-pentanone, 4-chloro-1-(3-thienyl)- distinct from these similar compounds. This uniqueness influences its chemical reactivity and potential applications in various fields.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

202.0219138 g/mol

Monoisotopic Mass

202.0219138 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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